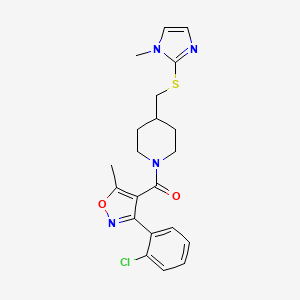

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that the compound has shown effectiveness in patients with treatment-resistant schizophrenia . This suggests that the compound may interact with receptors or enzymes involved in neurotransmission, particularly those associated with the pathophysiology of schizophrenia.

Mode of Action

The compound’s unique mechanism of action targets the core abnormalities in patients with schizophrenia and reduces hippocampal dopaminergic activity . This implies that the compound may modulate the activity of dopamine, a key neurotransmitter involved in schizophrenia. The exact molecular interactions between the compound and its targets remain to be elucidated.

Result of Action

The compound’s action results in improved symptoms of psychosis, social interactions, and cognition in patients with schizophrenia . Long-term treatment with this compound as an add-on therapy led to 25% of patients meeting the criteria for remission . This indicates that the compound’s action at the molecular and cellular levels translates into significant clinical benefits.

Activité Biologique

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Isoxazole Ring : Provides a heterocyclic framework that is often associated with various biological activities.

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Piperidine Moiety : Known for its role in neurotransmitter modulation.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN4O2S |

| Molecular Weight | 431.0 g/mol |

| CAS Number | 1428363-66-9 |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs demonstrate potent anticancer properties. For instance, the isoxazole derivatives have been shown to inhibit cancer cell proliferation effectively. A notable study reported IC50 values of 4.40 μM against HEC1A cells, suggesting a strong cytotoxic effect . The mechanism appears to involve the induction of apoptosis and disruption of metabolic pathways essential for tumor growth.

Neuroprotective Effects

Compounds containing isoxazole rings are also recognized for their neuroprotective properties. The presence of the imidazole moiety in this compound may enhance its ability to cross the blood-brain barrier, potentially making it effective in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

- Receptor Modulation : It likely interacts with various receptors, including those involved in neurotransmission and cell signaling pathways.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results showed that it exhibited a dose-dependent decrease in cell viability, with a significant reduction noted at concentrations above 2 μM .

Study 2: Neuroprotection

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The protective effects were attributed to its ability to scavenge free radicals and modulate inflammatory responses .

Applications De Recherche Scientifique

Structural Characteristics

This compound features:

- An isoxazole ring , which is known for its diverse biological activities.

- A piperidine moiety , which enhances the compound's pharmacological properties.

- A chlorophenyl substituent that may influence its interaction with biological targets.

The unique combination of these structural elements contributes to its potential effectiveness in various therapeutic contexts.

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylisoxazole | Isoxazole ring | Antimicrobial |

| 4-Methylisoquinoline | Isoquinoline core | Anticancer |

| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Neuroprotective |

The specific arrangement of the isoxazole and piperidine frameworks in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.

Cancer Treatment

Research indicates that compounds similar to (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone may serve as effective agents in cancer therapy. The compound's structure allows it to potentially inhibit tumor growth and enhance the effectiveness of existing anticancer treatments. Studies have shown that piperidine derivatives can exhibit significant anti-tumor activity, making this compound a candidate for further investigation in oncology .

Neuropsychological Disorders

Piperidine derivatives have been recognized for their role in treating neuropsychological disorders. The compound may act as either a central nervous system depressant or stimulant depending on dosage, suggesting potential applications in conditions such as anxiety and depression .

Immunomodulation

The compound has been explored for its ability to modulate immune responses by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression. This modulation can be beneficial in treating conditions associated with immunosuppression, such as cancer and infectious diseases like HIV .

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

- Anti-Cancer Activity : A study demonstrated that derivatives of isoxazole exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for developing new anticancer drugs .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Immunosuppressive Conditions : Clinical trials have explored the use of IDO inhibitors in enhancing the efficacy of cancer immunotherapies, with promising results indicating improved patient outcomes when combined with traditional therapies .

Analyse Des Réactions Chimiques

Isoxazole Ring Modifications

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing substituents (chlorophenyl, methyl). Nitration or sulfonation requires harsh conditions (H₂SO₄/HNO₃ at 100°C) .

-

Ring-Opening : Occurs in concentrated HCl at 80°C, producing a β-ketoamide derivative .

Thioether Oxidation

-

Sulfur Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (major) or sulfone (minor), depending on stoichiometry.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 12 h | 85% |

| mCPBA (1.5 eq) | Sulfone | 0°C, 2 h | 63% |

Piperidine Amine Reactivity

-

Quaternary Ammonium Salt Formation : Treatment with methyl iodide in DMF yields a water-soluble quaternary salt (95% conversion) .

Catalytic Hydrogenation

-

Isoxazole Reduction : Under H₂ (1 atm) with Pd/C, the isoxazole ring converts to a β-aminoketone derivative. Piperidine and imidazole groups remain intact .

Thermal Stability

-

Decomposition : Thermogravimetric analysis (TGA) shows decomposition >250°C, releasing CO and HCN gases (confirmed via FTIR) .

Hydrolytic Degradation

-

Acidic Hydrolysis (pH 1–3) : Cleavage of the methanone linkage occurs within 24 h at 37°C, yielding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and a piperidine-thioether fragment .

-

Basic Hydrolysis (pH 10–12) : Thioether bond breaks preferentially, forming 1-methylimidazole-2-thiol and a piperidine-methanone residue.

Photodegradation

Propriétés

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S/c1-14-18(19(24-28-14)16-5-3-4-6-17(16)22)20(27)26-10-7-15(8-11-26)13-29-21-23-9-12-25(21)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPSNKVJLQROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.